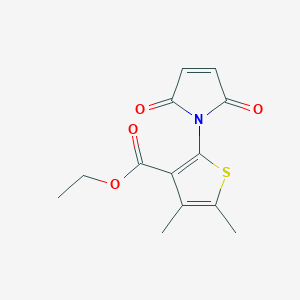

ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

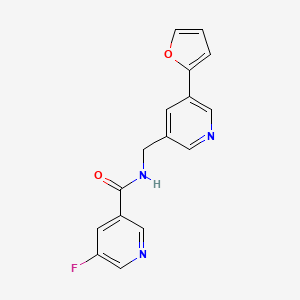

The compound “ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate” appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom . The presence of these rings could potentially influence the compound’s reactivity and properties.

Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds would involve the formation of the pyrrole and thiophene rings, possibly through cyclization reactions, followed by various functional group interconversions .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrrole ring and a thiophene ring, both of which are five-membered rings with heteroatoms (nitrogen in the pyrrole and sulfur in the thiophene). These rings are likely to contribute to the compound’s aromaticity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the pyrrole and thiophene rings in this compound could contribute to its aromaticity, potentially affecting its reactivity, stability, and other properties .Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Ethyl 2-methyl-2,3-butadienoate, related to the chemical compound , is used in phosphine-catalyzed [4 + 2] annulation reactions to synthesize tetrahydropyridines. These reactions demonstrate complete regioselectivity and high yields, showcasing its potential in complex organic syntheses (Zhu et al., 2003).

Advanced Organic Reactions

Ethyl 2-arylamino-2-oxo-acetates, structurally similar to the compound , undergo complex reactions in the presence of triphenylphosphine, leading to the formation of pyrrole derivatives. These reactions are characterized by good yields and observable atropisomerism, indicating significant potential in advanced organic chemistry (Yavari et al., 2002).

Condensation Reactions

The compound is utilized in three-component condensation reactions with malononitrile and dimethylcyclohexane-1,3-dione, leading to the formation of novel organic compounds. This indicates its versatility in multi-component chemical syntheses (Dmitriev et al., 2010).

Carboxyl-Protection in Peptide Chemistry

The 2-(diphenylphosphino)ethyl group, closely related to the chemical compound of interest, serves as a carboxyl-protecting group in peptide chemistry. This group is introduced via esterification and is stable under standard conditions for peptide synthesis, highlighting its utility in bioorganic chemistry (Chantreux et al., 1984).

Lipid Hydroperoxides Conversion

In a study related to lipid hydroperoxides conversion, ethyl 1-aminocyclopropane-1-carboxylic acid, which shares similarities with the compound , was used to produce ethylene. This research could have implications in understanding the biochemical pathways in plants (Gardner & Newton, 1987).

Orientations Futures

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be studied further as a potential pharmaceutical compound. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

Propriétés

IUPAC Name |

ethyl 2-(2,5-dioxopyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-4-18-13(17)11-7(2)8(3)19-12(11)14-9(15)5-6-10(14)16/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOMJIOORUVCPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971554 |

Source

|

| Record name | Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate | |

CAS RN |

5617-61-8 |

Source

|

| Record name | Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2718915.png)

![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2718917.png)

![N-[2-(4-Fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-ynamide](/img/structure/B2718919.png)

![Ethyl 3-[2-(4-fluoroanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2718920.png)

![N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2718925.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2718927.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2718928.png)

![ethyl 4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B2718929.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2718932.png)

![N-(4-ethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2718933.png)